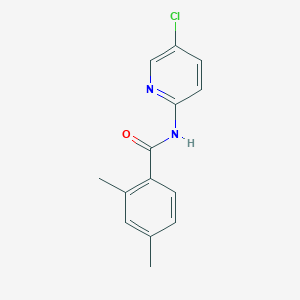![molecular formula C16H21F3N2O B244685 3-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B244685.png)
3-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]butanamide, also known as A-836,339, is a synthetic compound that belongs to the class of selective cannabinoid receptor type 2 (CB2) agonists. It was first synthesized in 2007 and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
3-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]butanamide selectively binds to CB2 receptors, which are primarily found in immune cells and are involved in modulating immune responses. Activation of CB2 receptors by 3-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]butanamide leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines, resulting in an overall anti-inflammatory effect.
Biochemical and physiological effects:
3-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]butanamide has been shown to have a variety of biochemical and physiological effects, including reducing inflammation and pain, protecting against neuronal damage, and modulating immune responses. It has also been shown to have potential anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]butanamide in lab experiments is its selectivity for CB2 receptors, which allows for more precise targeting of immune cells and inflammation. However, one limitation is that it may not be effective in all types of inflammation, as some types may be mediated by other pathways.
Direcciones Futuras
There are several potential future directions for research on 3-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]butanamide, including investigating its potential therapeutic applications in various diseases, such as multiple sclerosis and cancer. Further studies could also explore its potential use in combination with other drugs to enhance its effects or reduce side effects. Additionally, research could focus on developing more potent and selective CB2 agonists with improved pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 3-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]butanamide involves the reaction of 5-(trifluoromethyl)phenylacetic acid with pyrrolidine and 3-methylbutanoyl chloride in the presence of a coupling reagent. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
3-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]butanamide has been studied extensively for its potential therapeutic applications, including its anti-inflammatory, analgesic, and neuroprotective effects. It has also been investigated for its potential use in the treatment of various diseases, including multiple sclerosis, neuropathic pain, and cancer.
Propiedades
Fórmula molecular |
C16H21F3N2O |
|---|---|
Peso molecular |
314.35 g/mol |
Nombre IUPAC |
3-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C16H21F3N2O/c1-11(2)9-15(22)20-13-10-12(16(17,18)19)5-6-14(13)21-7-3-4-8-21/h5-6,10-11H,3-4,7-9H2,1-2H3,(H,20,22) |
Clave InChI |
GXWLCDYMQQUOBM-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCC2 |
SMILES canónico |
CC(C)CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244602.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244606.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244607.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B244610.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244611.png)

![2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B244614.png)
![5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide](/img/structure/B244615.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B244617.png)
![2-chloro-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}benzamide](/img/structure/B244618.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B244621.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-methylpropanamide](/img/structure/B244622.png)
![2-chloro-N-{4-[(2-fluorobenzoyl)amino]-2-methoxyphenyl}benzamide](/img/structure/B244623.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,4-dimethylbenzamide](/img/structure/B244625.png)